Atractyloside sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

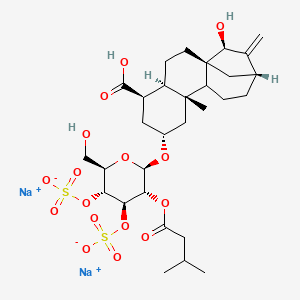

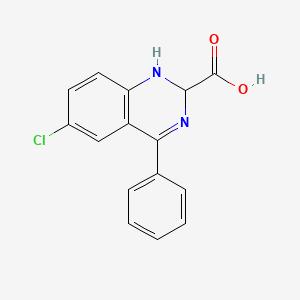

Atractyloside sodium salt is a natural, toxic glycoside . It is found in numerous plant species worldwide, particularly in the daisy family, including Atractylis gummifera and Callilepis laureola . It is used for a variety of therapeutic, religious, and toxic purposes . The compound has a linear formula of C30H44O16S2Na2 and a molecular weight of 770.77 .

Synthesis Analysis

Atractyloside sodium salt is an extremely toxic glycoside isolated from thistles . It inhibits oxidative phosphorylation by blocking the transfer of adenosine nucleotides through the mitochondrial membrane .Molecular Structure Analysis

The molecular formula of Atractyloside sodium salt is C30H44O16S2Na2 . It has an average mass of 770.770 Da and a monoisotopic mass of 770.186646 Da .Chemical Reactions Analysis

Atractyloside sodium salt acts as an effective ADP/ATP translocase inhibitor . This action eventually halts the exchange of ADP and ATP, leading to cell death due to lack of energy .Physical And Chemical Properties Analysis

Atractyloside sodium salt has a linear formula of C30H44O16S2Na2 and a molecular weight of 770.77 . It is a white powder that forms a clear colorless solution at 50 mg/mL of water .Wissenschaftliche Forschungsanwendungen

Inhibition of Mitochondrial Functions : Atractyloside is known for its ability to inhibit mitochondrial oxidative phosphorylation and ATPase activities. It interferes with energy-transfer reactions in liver mitochondria, affecting phosphate uptake and respiratory stimulation (Bruni, Contessa, & Luciani, 1962).

Toxicity and Biochemistry : Atractyloside poisoning, often resulting from herbal poisoning, primarily inhibits the mitochondrial ADP transporter. It can cause acute hepatic or renal pathology in humans, leading to cellular necrosis at high doses and apoptosis at lower doses. However, at present, there is no specific treatment for atractyloside poisoning (Stewart & Steenkamp, 2000).

Detoxification in Herbal Medicines : Atractyloside's toxicity can be reduced through hydrothermal processing. Studies suggest that hydrothermal processing can decompose endogenous toxic compounds, thus facilitating the detoxification of raw materials used in Chinese medicine (Chen et al., 2013).

Effect on Renal Function : Atractyloside significantly inhibits state 3 mitochondrial respiration in a dose-dependent manner and can induce nephrotoxicity by selectively injuring the proximal tubule in vivo. This inhibition of oxidative phosphorylation is an early event in atractyloside-induced nephrotoxicity (Obatomi & Bach, 1996).

Application in Drug Formulations : Research has been conducted on the impact of inorganic salts on drug release from tablets containing atractyloside. This study offers insights into how atractyloside could be used in pharmaceutical formulations to improve drug release properties (Takano et al., 2019).

Wirkmechanismus

The mechanism of action of Atractyloside sodium salt involves its role as an effective ADP/ATP translocase inhibitor . It blocks the transfer of adenosine nucleotides through the mitochondrial membrane, inhibiting oxidative phosphorylation . This eventually leads to cell death due to lack of energy .

Safety and Hazards

Exposure to Atractyloside sodium salt via ingestion or physical contact is toxic and can be fatal for both humans and animals, especially by causing kidney and liver failure . It is classified as having acute toxicity, being toxic if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapours/spray .

Eigenschaften

IUPAC Name |

disodium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O16S2.2Na/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18-,19-,20-,21?,23-,24+,25-,26+,28-,29-,30-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFANIWBAUMYKQE-NXBYREHHSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CCC4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44Na2O16S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atractyloside sodium salt | |

CAS RN |

100938-11-2 |

Source

|

| Record name | Atractyloside sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)

![EuropiuM, tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato-kO1,kO3]bis(triphenylphosphine oxide-](/img/structure/B600160.png)

![3-[4-β-D-Glucopyranosyloxy-5-methoxy-3-[2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethyl]phenyl]](/img/structure/B600165.png)